1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridinone ring fused with a diphenylethyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-oxo-1,2-diphenylethyl derivatives with pyridinone precursors. One common method involves the use of hexafluoroacetone with 5,5-dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphosphorinane . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the substituting agent used.
Scientific Research Applications
1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-diphenylethyl acetate
- 2-Oxo-1,2-diphenylethyl formate
- 2-Oxo-1,2-diphenylethyl diisopropylcarbamate
Uniqueness
1-(2-Oxo-1,2-diphenylethyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a pyridinone ring with a diphenylethyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(2-oxo-1,2-diphenylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17-13-7-8-14-20(17)18(15-9-3-1-4-10-15)19(22)16-11-5-2-6-12-16/h1-14,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNCZHOQAMCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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